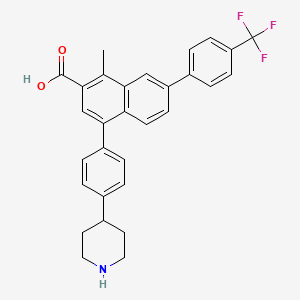
Pptn-NC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPTN-NC involves multiple steps, starting with the preparation of the core naphthalene structure. The key steps include:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of Friedel-Crafts acylation reactions.
Substitution Reactions: The introduction of the piperidinyl and trifluoromethyl phenyl groups is achieved through substitution reactions using appropriate reagents and catalysts.
Final Assembly: The final step involves the coupling of the substituted naphthalene with the carboxylic acid group to form the complete molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
PPTN-NC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, especially for introducing different substituents on the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and catalysts such as palladium on carbon are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are used for further research and development .
Scientific Research Applications
PPTN-NC has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of P2Y14 receptor antagonists.
Biology: Helps in understanding the role of P2Y14 receptors in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and immune-related diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
PPTN-NC exerts its effects by selectively binding to and inhibiting the P2Y14 receptor. This receptor is involved in various cellular processes, including chemotaxis and cytokine release. By blocking the receptor, this compound can modulate immune and inflammatory responses, making it a valuable tool for studying these pathways .
Comparison with Similar Compounds
Similar Compounds
MRS 2690: Another P2Y14 receptor antagonist with similar properties.
UDP-glucose: A natural ligand for the P2Y14 receptor, used for comparison in studies.
PPTN hydrochloride: A closely related compound with similar chemical structure and activity
Uniqueness
PPTN-NC is unique due to its high selectivity and affinity for the P2Y14 receptor, making it a valuable tool for specific studies on this receptor. Its ability to inhibit UDP-glucose-induced chemotaxis and cytokine release sets it apart from other compounds .
Properties
Molecular Formula |
C30H26F3NO2 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-methyl-4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C30H26F3NO2/c1-18-26-16-23(20-6-9-24(10-7-20)30(31,32)33)8-11-25(26)28(17-27(18)29(35)36)22-4-2-19(3-5-22)21-12-14-34-15-13-21/h2-11,16-17,21,34H,12-15H2,1H3,(H,35,36) |
InChI Key |
MDSNOUPPFQBVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)
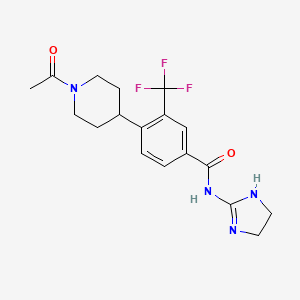
![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)
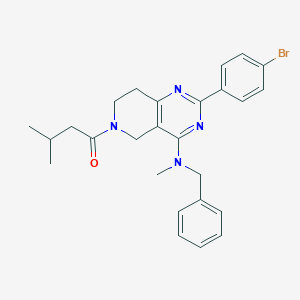
![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
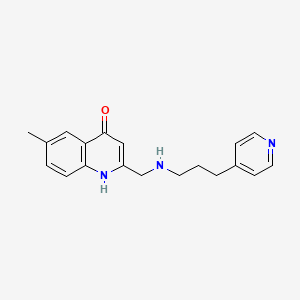
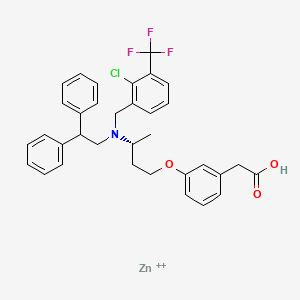
![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)
![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)
